Diethyl succinate

Descripción general

Descripción

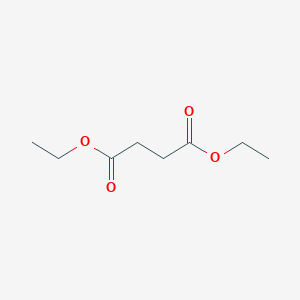

Diethyl succinate (CAS 123-25-1) is the diethyl ester of succinic acid, with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. It is synthesized via the reduction of diethyl fumarate using chromium(II) sulfate, a method noted for its mild reaction conditions . This ester is a colorless liquid with applications spanning food chemistry, polymer science, and biomedical research.

In winemaking, this compound is recognized as an "aging ester," formed during secondary fermentation and storage, contributing to fruity and floral aromas. Its concentration increases over time, serving as a marker for wine maturation . In biomedical contexts, this compound modulates immune responses by suppressing pro-inflammatory cytokines (e.g., IL-6, TNF) and reactive oxygen species (ROS) in macrophages and microglial cells. Its cell-permeable nature allows it to mimic intracellular succinate accumulation, contrasting with non-permeable forms like disodium succinate .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El succinato de dietilo se sintetiza principalmente mediante la esterificación de Fischer del ácido succínico con etanol. La reacción implica calentar ácido succínico y etanol en presencia de un catalizador ácido, como el ácido sulfúrico, para producir succinato de dietilo y agua .

Métodos de producción industrial: En entornos industriales, la preparación del succinato de dietilo implica los siguientes pasos :

- Mezclar ácido succínico con etanol industrial y un catalizador en una caldera de esterificación.

- Calentar la mezcla a 120 °C y agregar etanol continuamente durante 8-9 horas mientras se mantiene la temperatura.

- Supervisar el valor ácido y agregar etanol absoluto cuando sea necesario.

- Enfriar la mezcla y separar el catalizador.

- Lavar el producto con una solución alcalina y luego deshidratarlo mediante rectificación.

Análisis De Reacciones Químicas

El succinato de dietilo es un bloque de construcción versátil que experimenta diversas reacciones químicas :

Condensación de acyloína: Participa en la condensación de acyloína para formar 2-hidroxiciclobutanona.

Condensación con ésteres de oxalato: Esta reacción produce ácido cetoglutárico.

Condensación de Stobbe: El succinato de dietilo es un reactivo en la condensación de Stobbe, lo que lleva a la formación de dietílsucinilsuccinato, un precursor de colorantes y pigmentos.

Reactivos y condiciones comunes:

Condensación de acyloína: Se utiliza clorotrimetilsilano como agente de captura.

Condensación con ésteres de oxalato: Se utilizan ésteres de oxalato como reactivos.

Condensación de Stobbe: Se emplean condiciones inducidas por bases.

Productos principales:

- 2-Hidroxiciclobutanona

- Ácido cetoglutárico

- Dietílsucinilsuccinato

Aplicaciones Científicas De Investigación

El succinato de dietilo tiene una amplia gama de aplicaciones en la investigación científica :

Química: Se utiliza como intermedio químico en la síntesis de diversos compuestos.

Industria: El succinato de dietilo se emplea como solvente, plastificante y emoliente en diversos procesos industriales.

Mecanismo De Acción

El succinato de dietilo ejerce sus efectos modulando la actividad mitocondrial y reduciendo la producción de ROS celulares . Imita niveles elevados de succinato intracelular, que desempeñan un papel protector en la microglia primaria al prevenir su conversión al fenotipo M1 proinflamatorio inducido por lipopolisacárido (LPS) . Este efecto protector es independiente del receptor de succinato (SUCNR1) y está mediado por una reducción de la fisión mitocondrial .

Comparación Con Compuestos Similares

Structural and Functional Overview of Succinate Esters

Succinic acid esters vary by alkyl chain length, influencing their physical properties and applications. Key examples include:

Key Comparative Findings

Plasticizer Efficiency

- Diethyl vs. Dihexyl/Dioctyl Succinate :

this compound is less effective in reducing the storage modulus (G') of polyvinyl chloride (PVC) compared to dihexyl succinate. Optimal plasticizing requires alkyl chains of 6–8 carbons, as seen in dihexyl and dioctyl derivatives, which lower G' more efficiently due to better polymer compatibility .

Volatility and Analytical Interference

- Diethyl vs. Dimethyl Succinate :

Dimethyl succinate (boiling point ~196°C) is more volatile than this compound, making it a common solvent. However, this compound’s volatility can interfere with gas chromatography-mass spectrometry (GC-MS) analysis, necessitating specialized cleanup methods to distinguish it from ethyl carbamate in fermented foods .

Role in Food Chemistry

- This compound vs. Diethyl Malonate/Glutarate: In sparkling wines, this compound concentrations (3,917–7,430 µg/L) correlate with aging, while diethyl malonate is a varietal marker for Chardonnay. Diethyl glutarate, another aging-related ester, is present at lower concentrations (12–19.9 µg/L) .

Thermal and Physical Properties

- Longer alkyl chains (e.g., dioctyl succinate) increase molecular weight and reduce volatility, enhancing suitability as plasticizers. Dimethyl and diethyl succinates, with lower molecular weights, are more volatile and used in applications requiring solubility or rapid evaporation .

Actividad Biológica

Diethyl succinate (DES) is an ester derived from succinic acid, known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, for its potential therapeutic effects, particularly in modulating inflammatory responses and influencing cellular mechanisms.

Overview of this compound

This compound is a colorless liquid with a fruity odor, commonly used as a solvent and in the synthesis of various chemical compounds. Its structure can be represented as follows:

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to suppress the secretion of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suppression occurs through mechanisms that do not solely rely on the SUCNR1 receptor pathway, indicating that DES may activate alternative intracellular signaling pathways to exert its effects .

Table 1: Summary of Anti-inflammatory Effects of this compound

Modulation of Microglial Activation

This compound also plays a significant role in modulating microglial activation. Research indicates that it can inhibit mitochondrial fission in microglial cells, thereby reducing reactive oxygen species (ROS) production. This effect is associated with a decrease in the pro-inflammatory M1 phenotype of microglia, highlighting its potential neuroprotective properties .

Case Study: Microglial Polarization

In a study examining the effects of this compound on microglial cells, it was found that treatment with DES significantly reduced the levels of phosphorylated dynamin-related protein 1 (DRP1), which is crucial for mitochondrial fission. The study demonstrated that DES treatment led to a marked decrease in ROS levels and an increase in p-DRP1 S637 levels, suggesting a protective mechanism against inflammation-induced cellular damage .

Additional Biological Activities

Beyond its anti-inflammatory properties, this compound has also been investigated for its effects on various biological processes:

- Antioxidant Activity : DES has been shown to exhibit antioxidant properties, which may contribute to its protective effects in inflammatory conditions.

- Cellular Metabolism : It influences metabolic pathways by modulating the activity of key enzymes involved in energy production and cellular respiration.

Q & A

Basic Research Questions

Q. What established laboratory methods are recommended for synthesizing diethyl succinate?

this compound is typically synthesized via esterification of succinic acid with ethanol, using acid catalysts like sulfuric acid. Advanced methods include electrochemical reduction of diethyl fumarate under galvanostatic conditions without supporting electrolytes, which minimizes byproducts and improves efficiency. Post-synthesis, purity should be verified using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : To confirm ester group presence and structural integrity (e.g., H and C peaks at δ 1.2–1.4 ppm for ethyl groups and δ 2.6 ppm for succinate backbone) .

- Gas chromatography (GC) : For purity assessment (>98% as per Certificate of Analysis standards) .

- Infrared spectroscopy (IR) : To identify carbonyl (C=O) stretches near 1730 cm .

Q. What safety protocols are essential when handling this compound?

Contradictions exist in hazard classifications:

- Eye irritation : MedChemExpress classifies it as Category 2A (H319), requiring goggles and face shields .

- Aquatic toxicity : Avoid environmental release (P273) .

- Contrast : Central Drug House (P) Ltd notes no severe acute toxicity (oral LD = 8,530 mg/kg in rats) but recommends standard PPE . Methodological advice: Follow stricter protocols (e.g., GHS Category 2A) unless local regulations specify otherwise. Always use fume hoods and avoid dust formation .

Advanced Research Questions

Q. How can this compound enable real-time tracking of TCA cycle activity in vivo?

Hyperpolarized this compound, injected at 10–20 µmol in mice, allows real-time C magnetic resonance spectroscopy (MRS) to monitor metabolites like malate, fumarate, and aspartate. Key steps:

- Hyperpolarization via dynamic nuclear polarization (DNP).

- Co-administration with inhibitors (e.g., 3-nitropropionate) to validate succinate dehydrogenase activity .

Q. What experimental considerations apply when studying immune responses with this compound versus sodium succinate?

this compound’s membrane permeability allows intracellular succinate delivery without activating extracellular GPR91 receptors. Methodological tips:

- Use sodium succinate for extracellular signaling (e.g., IL-1β upregulation via GPR91).

- Use this compound to isolate intracellular effects (e.g., HIF-1α stabilization).

- Include controls with pertussis toxin (blocks G-protein signaling) and GPR91 antagonists .

Q. How can electrochemical synthesis of this compound be optimized without supporting electrolytes?

Key parameters from galvanostatic reduction of diethyl fumarate in methanol:

- Current density : 5–10 mA/cm for optimal conversion.

- Electrode design : Interdigitated microband electrodes enhance mass transfer.

- Solvent choice : Methanol improves reaction kinetics vs. aqueous systems .

Q. What analytical approaches quantify this compound in complex matrices like wine?

Near-infrared (NIR) spectroscopy coupled with chemometrics (e.g., PCA for outlier detection) achieves R = 0.94–0.97 for volatile compounds. Sample preparation:

Q. How should researchers resolve contradictions in this compound’s toxicological data?

Discrepancies arise from exposure routes and concentrations:

- Acute oral toxicity : LD = 8,530 mg/kg (low hazard) .

- Ocular exposure : Severe irritation (Category 2A) . Recommendation: Conduct route-specific toxicity assays and align protocols with the most conservative hazard classification (e.g., GHS Category 2A) .

Propiedades

IUPAC Name |

diethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMROQRQHGEIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038732 | |

| Record name | Diethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with faint pleasant odour | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.00 to 218.00 °C. @ 760.00 mm Hg, 217 °C | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

90 °C c.c. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

19.1 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, 1 mL in 50 mL water; miscible in alcohol, ether, oils | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.04 g/cm³, 1.031-1.041 | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.01 | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], Vapor pressure, kPa at 55 °C: 0.133 | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

123-25-1 | |

| Record name | Diethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP55C13DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-21 °C | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.